HEPES sodium salt is classified as one of the Good's buffers, a group of buffering agents that are particularly effective in biological systems. It is synthesized from the corresponding acid, HEPES, and is often combined with it to achieve desired pH levels between 6.8 and 8.2 . The compound is commercially available from various suppliers and is manufactured under stringent quality control measures to ensure high purity suitable for research and clinical applications .
The synthesis of HEPES sodium salt typically involves the neutralization of HEPES with sodium hydroxide or sodium bicarbonate. The reaction can be summarized as follows:
This process ensures that the pH of the resulting solution remains within the optimal range for biological applications. The synthesis can be performed under controlled conditions to optimize yield and purity, often utilizing high-performance liquid chromatography (HPLC) for purification and quantification of the product .
The molecular formula for HEPES sodium salt is CHNNaOS. Its molecular weight is approximately 260.29 g/mol. The structure features a piperazine ring with two hydroxyethyl groups and a sulfonic acid moiety, contributing to its zwitterionic properties. This unique structure allows HEPES to effectively stabilize pH by donating or accepting protons depending on the surrounding environment .
HEPES sodium salt participates in various chemical reactions, primarily as a buffer system in biological experiments. It exhibits minimal metal ion binding, which makes it suitable for enzyme assays where metal ions might inhibit activity. In addition, HEPES can interact with other compounds; for instance, it has been shown to catalyze reactions involving riboflavin when exposed to light, leading to the production of hydrogen peroxide . This photochemical process necessitates precautions during storage and handling.
The mechanism of action of HEPES sodium salt as a buffer involves its ability to maintain pH stability through protonation and deprotonation reactions. At physiological pH (around 7.4), HEPES exists primarily in its deprotonated form, allowing it to absorb excess hydrogen ions when acids are introduced into the system or release hydrogen ions when bases are added. This buffering capacity is crucial in cell culture environments where metabolic activities can lead to rapid changes in pH .
These properties highlight HEPES sodium salt's suitability for various biochemical applications, particularly in maintaining physiological conditions during experiments .
HEPES sodium salt is extensively used across multiple scientific domains:
HEPES sodium salt (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt; CAS 75277-39-3) serves as a critical buffering agent in mammalian cell culture systems due to its exceptional biocompatibility and physiological relevance. With a working pH range of 6.8-8.2 and pKa of 7.5 at 25°C [1] [4], it effectively maintains pH homeostasis in open culture systems exposed to atmospheric CO₂ fluctuations. This zwitterionic buffer demonstrates significantly lower cellular toxicity compared to traditional buffers like Tris and phosphate, thereby enhancing cell viability and proliferation during extended culture periods [1]. Its molecular structure contributes to minimal membrane permeability, preventing intracellular pH disruption—a key advantage for sensitive primary cultures and stem cell applications [4].
Research findings consistently validate HEPES sodium salt's performance across diverse cell models. In modified Hanks' solution and low-sucrose buffer formulations, it provides exceptional pH stability without compromising metabolic functions [1]. A notable study utilizing HEK293 cells confirmed that media supplemented with HEPES sodium salt maintained superior buffer capacity in DMEM supplemented with 10% fetal calf serum, supporting optimal growth kinetics without requiring specialized incubation conditions [5]. The buffer's negligible metal ion binding further preserves essential micronutrient bioavailability in serum-free and chemically defined media formulations [1] [4].
Table 1: Cell Culture Performance Metrics of Buffering Agents
Buffer System | Relative Toxicity | Optimal pH Range | CO₂ Dependency | Metal Ion Interference |
---|---|---|---|---|
HEPES Sodium Salt | Low | 6.8-8.2 | Independent | Negligible |
Tris-HCl | Moderate-High | 7.0-9.0 | Independent | Moderate |
Sodium Bicarbonate | Low | 6.2-8.2 | Dependent | Low |
Phosphate Buffer | Moderate | 6.1-8.1 | Independent | High |
The molecular properties of HEPES sodium salt make it indispensable in protein-centric workflows. Its zwitterionic nature provides stable electrostatic environments while exhibiting minimal interference with metal ions—critical for preserving enzymatic activity during purification [1] [4]. With high solubility (>0.1M clear aqueous solutions) and stability across broad temperature ranges [1], it outperforms alternative buffers in preventing protein denaturation during extraction and chromatography.
In hemoglobin extraction from erythrocytes, HEPES-based buffers significantly reduce protein oxidation and denaturation compared to phosphate systems [1]. The buffer's low heavy metal content (certified ≤5 ppm) prevents artifactual metal-catalyzed oxidation, preserving native protein structures [3]. This high-purity specification (≥99.0-99.5% titration) [1] [4] is particularly valuable in mass spectrometry workflows where buffer-derived adducts compromise detection sensitivity [1].
HEPES sodium salt demonstrates particular utility in metalloprotein studies due to its negligible chelation capacity. When substituted for Tris or phosphate buffers, it maintains the solubility and activity of zinc-finger proteins, iron-containing oxidoreductases, and calcium-dependent enzymes that would otherwise form insoluble complexes in conventional buffer systems [1] [4]. Additionally, its compatibility with Bradford and BCA protein quantification assays ensures seamless integration into comprehensive purification pipelines without requiring buffer exchange steps [1].
Table 2: Comparative Analysis of Buffer Performance in Protein Stabilization
Parameter | HEPES Sodium Salt | Tris Buffer | Phosphate Buffer |
---|---|---|---|
Metal Binding Capacity | Negligible | Moderate | High |
Prevention of RBC Protein Damage | High | Low | Moderate |
Mass Spectrometry Compatibility | Suitable | Problematic (adduct formation) | Problematic (salt clusters) |
Temperature Sensitivity | Low | High (pH variation) | Low |
Heavy Metal Contamination | ≤5 ppm [3] | Variable | Variable |
HEPES sodium salt provides exceptional buffering stability in electrophoretic separation techniques where pH maintenance is critical. As a running buffer component in gel electrophoresis, it enables precise protein separation with reduced band broadening compared to traditional glycine-based systems [1] [4]. Its low conductivity properties allow higher voltage application without excessive Joule heating, significantly reducing run times while maintaining resolution [4].
In isoelectric focusing (IEF) protocols, HEPES sodium salt contributes to linear pH gradient formation within its effective buffering range (6.8-8.2). The buffer's zwitterionic characteristics prevent local pH fluctuations during focusing, resulting in sharper band resolution [4]. Furthermore, its minimal interaction with carrier ampholytes makes it compatible with both tube gel and immobilized pH gradient (IPG) systems [1].
Electroporation studies benefit substantially from HEPES-buffered solutions due to the buffer's electrochemical stability under high-voltage conditions. Research demonstrates improved cell membrane recovery post-electroporation when using HEPES compared to phosphate-buffered saline (PBS), attributed to reduced free radical generation and better maintenance of osmotic balance [1]. This application extends to plant protoplast systems where HEPES-based grinding buffers preserve organelle integrity during cell disruption and subsequent electroporation [1] [2].
HEPES sodium salt plays a pivotal role in molecular biology applications requiring strict metal-free conditions and consistent pH maintenance. Its negligible chelation properties ensure optimal activity of magnesium-dependent restriction enzymes and DNA polymerases, which would otherwise experience inhibition in buffers containing EDTA or citrate [1] [4]. This compatibility extends to thermostable enzymes used in PCR, where HEPES-buffered formulations demonstrate enhanced thermal stability during cycling [4].
Transfection efficiency studies reveal that plasmid delivery in HEPES-buffered saline (HBS) consistently outperforms phosphate-based systems, particularly in calcium phosphate co-precipitation methods [4] [5]. The buffer's precise pH control (maintained at 7.05±0.05) enables formation of optimally sized calcium phosphate-DNA co-precipitates, crucial for efficient cellular uptake [4]. Research in HEK293 cells demonstrates approximately 30% higher transfection efficiency using HEPES-buffered systems compared to alternatives, attributed to reduced crystalline size and improved precipitate adherence [5].
In nucleic acid hybridization techniques, HEPES sodium salt provides superior buffering capacity at the slightly acidic to neutral pH required for specific probe-target binding. Its low ultraviolet absorbance (≤0.06 AU at 250nm for 2% solution) [3] minimizes interference in fluorescent hybridization detection systems. Additionally, the buffer's consistent ionic strength supports stringent washing conditions without pH drift that could compromise hybridization specificity [4].
Table 3: Nucleic Acid Research Applications and Buffer Performance
Application | HEPES Sodium Salt Performance | Key Advantage | Validated Use Case |
---|---|---|---|
Restriction Digestion | Uninhibited enzyme activity | Negligible metal chelation | Complete digestion in multi-enzyme cocktails |
Calcium Phosphate Transfection | High efficiency (30% increase) | Optimal precipitate formation | HEK293 transfections [5] |
Nucleic Acid Hybridization | Low background interference | Minimal UV absorbance | Fluorescent in situ hybridization |
Electrophoretic Mobility Shift Assays | Clear DNA-protein complex resolution | No nucleic acid binding | Transcription factor studies |
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